molecular formula C11H16O3S B152850 Sec-butyl 4-methylbenzenesulfonate CAS No. 715-11-7

Sec-butyl 4-methylbenzenesulfonate

Cat. No. B152850
CAS RN: 715-11-7
M. Wt: 228.31 g/mol
InChI Key: AYHWQTQILBGWRN-UHFFFAOYSA-N
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Description

Sec-butyl 4-methylbenzenesulfonate is a chemical compound that can be derived from sec-butylbenzene, a molecule that has been the subject of various studies. The compound itself is not directly discussed in the provided papers, but insights can be drawn from the reactions and properties of sec-butylbenzene.

Synthesis Analysis

The synthesis of sec-butyl 4-methylbenzenesulfonate would likely involve the sulfonation of sec-butylbenzene. The reaction of sec-butylbenzene with aluminum chloride has been studied, revealing a series of reactions including transalkylation, isomerization of the side chain, and dealkylation . These reactions provide a foundation for understanding the chemical behavior of sec-butylbenzene, which could be further modified to synthesize sec-butyl 4-methylbenzenesulfonate by introducing a sulfonate group at the para position of the benzene ring.

Molecular Structure Analysis

The molecular structure of sec-butylbenzene has been analyzed using UV spectroscopy and ab initio calculations . The study identified three conformers with different populations based on the arrangement of the side chain dihedral angle. The most populated conformer has a gauche arrangement, which could influence the reactivity and subsequent synthesis of sec-butyl 4-methylbenzenesulfonate. The presence of an alpha methyl group in sec-butylbenzene affects its conformational preferences, which would be an important consideration in the molecular structure analysis of sec-butyl 4-methylbenzenesulfonate.

Chemical Reactions Analysis

The chemical reactions of sec-butylbenzene, as induced by aluminum chloride, include transalkylation, isomerization, and dealkylation . These reactions are crucial in understanding the reactivity of the sec-butyl group attached to the benzene ring. For sec-butyl 4-methylbenzenesulfonate, similar reactivity patterns could be expected when introducing other functional groups or modifying the existing molecular structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of sec-butyl 4-methylbenzenesulfonate are not directly provided, the properties of sec-butylbenzene can offer some insights. The conformational analysis of sec-butylbenzene suggests that the physical properties such as melting and boiling points, as well as solubility, could be influenced by the conformation of the sec-butyl group . The chemical properties, including reactivity and stability, would be affected by the presence of the sulfonate group in sec-butyl 4-methylbenzenesulfonate, which is a strong electron-withdrawing group and could make the aromatic ring more susceptible to nucleophilic attack.

Scientific Research Applications

1. Catalyst in Synthesis Reactions

Sec-butyl 4-methylbenzenesulfonate has been employed in various synthesis reactions. A notable application is in coupling reactions of arylalkynes and aldehydes, leading to the synthesis of enones. Ionic liquids like 1-butyl-3-methyl-1H-imidazolium 4-methylbenzenesulfonate have been used as effective and recyclable media for these reactions, highlighting the importance of sec-butyl 4-methylbenzenesulfonate derivatives in catalysis and organic synthesis (Xu, Li, Xia, & Zhao, 2004).

2. Investigation in Combustion Processes

Research on sec-butylbenzene, a related compound to sec-butyl 4-methylbenzenesulfonate, has provided insights into combustion processes. Studies have focused on the pyrolysis and laminar flame propagation of sec-butylbenzene, contributing to a better understanding of the combustion characteristics of this class of compounds (Zhang et al., 2020).

3. Role in Structural Analysis

Sec-butyl 4-methylbenzenesulfonate analogues have been used in structural determination studies. For example, sec-butylbenzene has been investigated using spectroscopic methods and ab initio calculations, aiding in the understanding of molecular conformations and interactions (Robertson et al., 2008).

4. Stability Studies in Electrochemical Systems

Derivatives of sec-butyl 4-methylbenzenesulfonate have been evaluated for their stability in electrochemical systems. These studies are crucial for advancing battery technology and other applications where stable redox mediators are needed (Weber, Kohlhaas, & Figgemeier, 2022).

5. Synthesis of Complex Molecules

Sec-butyl 4-methylbenzenesulfonate plays a critical role in the synthesis of complex molecules, such as various drug candidates and polymers. Its use in the formation of multifunctional drug candidates demonstrates its versatility in organic synthesis (Li et al., 2014).

6. Exploration in Polymer Chemistry

The compound has applications in polymer chemistry, where it is used as an intermediate in the synthesis of alkylidenecyclopropanes. These intermediates are pivotal for accessing various alicyclic systems via metal-catalyzed reactions (Ojo, Inglesby, Negru, & Evans, 2014).

Safety And Hazards

Sec-butyl 4-methylbenzenesulfonate is classified as a Category 3 flammable liquid according to the GHS classification . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

butan-2-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHWQTQILBGWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398931
Record name butan-2-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sec-butyl 4-methylbenzenesulfonate

CAS RN

715-11-7
Record name butan-2-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Lu, Q Zhang, X Chen - Synthetic Communications, 2016 - Taylor & Francis
… Pd-catalyzed intramolecular Heck reaction of N-allyl-2,5-dibromoaniline have been optimized, and N-alkylation of the resulting 1H-indole with (R)-sec-butyl 4-methylbenzenesulfonate …
Number of citations: 1 www.tandfonline.com

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